Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
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Overview
Description
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate is a useful research compound. Its molecular formula is C18H23NO5 and its molecular weight is 333.384. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
The compound has been studied for its role in peptide conformation. For example, E. Jankowska et al. (2002) investigated the crystal structure of a similar compound to examine the role of N-methylation in determining peptide conformation (E. Jankowska et al., 2002).
Synthesis of Natural Products
The compound is used as a key intermediate in the synthesis of biologically significant molecules. For instance, Shuanglin Qin et al. (2014) synthesized a derivative as a key intermediate of the natural product Biotin, which plays a crucial role in the metabolic cycle (Shuanglin Qin et al., 2014).
Study of Molecular Conformation
Research by A. Kozioł et al. (2001) focused on the molecular structure of a related compound, emphasizing the conformation-stabilizing function of weak intermolecular bonding (A. Kozioł et al., 2001).
Enantioselective Synthesis
H. Pajouhesh et al. (2000) described the enantioselective synthesis of both enantiomers of a neuroexcitant, utilizing a similar compound as a starting material (H. Pajouhesh et al., 2000).
Fluorescence Properties
M. Memeo et al. (2014) synthesized a derivative and described its structure and fluorescence properties, indicating potential applications in spectroscopic analysis (M. Memeo et al., 2014).
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl group, which is often used in organic chemistry to protect amines during chemical synthesis . This suggests that the compound might interact with enzymes or receptors that recognize or process amines.
Mode of Action
The presence of the prop-2-yn-1-yloxy group indicates that the compound might undergo a reaction involving the addition of a nucleophile to the triple bond .
Biochemical Pathways
The compound might be involved in biochemical pathways related to the metabolism or synthesis of amines, given the presence of the tert-butoxycarbonyl group .
Pharmacokinetics
The compound’s ADME properties could be influenced by its relatively large size and the presence of both polar (tert-butoxycarbonyl) and nonpolar (prop-2-yn-1-yloxy) groups .
Action Environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, the stability of the tert-butoxycarbonyl group can be affected by acidic or basic conditions .
properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-ynoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-6-11-23-14-9-7-13(8-10-14)12-15(16(20)22-5)19-17(21)24-18(2,3)4/h1,7-10,15H,11-12H2,2-5H3,(H,19,21)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHECJNHLEHWVDU-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC#C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC#C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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